6-(4-benzylpiperidin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
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Overview
Description
6-(4-benzylpiperidin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[74002,7]trideca-1,3,5,8,10,12-hexaene is a complex organic compound with a unique structure that includes a piperidine ring, benzyl group, and multiple nitrogen atoms
Scientific Research Applications
6-(4-benzylpiperidin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its interaction with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: The compound can be used as a tool to study various biological processes and pathways.
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
This compound acts as a CDK2 inhibitor . It binds to the active site of CDK2, preventing the binding of ATP, which is necessary for the kinase activity of CDK2. This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell division .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression . CDK2 is essential for the transition from the G1 phase to the S phase and from the G2 phase to the M phase of the cell cycle. By inhibiting CDK2, this compound prevents the progression of the cell cycle, leading to cell cycle arrest .
Result of Action
The primary result of the action of this compound is the inhibition of cell proliferation . It has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range . This indicates that the compound is highly effective at inhibiting cell growth at low concentrations .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, notably CDK2 (Cyclin-dependent kinase 2), a key component for cell proliferation . The interaction between the compound and CDK2 results in the inhibition of the kinase, thereby affecting the cell cycle .
Cellular Effects
4-(4-Benzylpiperidin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine has shown to inhibit the growth of various cell lines, including MCF-7, HCT-116, and HepG-2 . It influences cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules, specifically CDK2 . This binding leads to the inhibition of CDK2, resulting in changes in gene expression and cell cycle progression .
Temporal Effects in Laboratory Settings
Over time, the compound has shown to maintain its stability and effectiveness in laboratory settings . Long-term effects on cellular function have been observed in in vitro studies, with the compound continuing to inhibit cell growth and induce apoptosis .
Dosage Effects in Animal Models
The effects of 4-(4-Benzylpiperidin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine vary with different dosages in animal models . High doses of the compound have shown to have toxic effects, while lower doses have shown to effectively inhibit cell growth .
Metabolic Pathways
The compound is involved in various metabolic pathways, interacting with enzymes and cofactors . It has shown to affect metabolic flux and metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues . It interacts with various transporters and binding proteins, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of 4-(4-Benzylpiperidin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine affects its activity and function . The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-benzylpiperidin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: Benzylation reactions are used to attach the benzyl group to the piperidine ring.
Formation of the Tetrazatricyclo Structure: This involves cyclization and functionalization steps to introduce the tetrazatricyclo framework.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-benzylpiperidin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify specific functional groups.
Substitution: The compound can undergo substitution reactions where certain groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaene
- 11,13-Dimethyl-6-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene
Uniqueness
6-(4-benzylpiperidin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[74002,7]trideca-1,3,5,8,10,12-hexaene is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5/c1-16-13-17(2)25-23-22(16)24-26-18(3)14-21(29(24)27-23)28-11-9-20(10-12-28)15-19-7-5-4-6-8-19/h4-8,13-14,20H,9-12,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAIAMLGXWPDIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCC(CC4)CC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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